Bismerthiazol

Antibacterial Rice bacterial blight EC50 comparison

Bismerthiazol is a thiadiazole-class systemic bactericide whose virulence-suppression mechanism—inhibiting the Hut pathway and quorum sensing in Xanthomonas—delivers 48.7% in vivo BLB protection vs. 31.2% for thiodiazole copper. Field trials confirm 89–97% efficacy at 30–37.5 g/ha. It also primes citrus host defenses via PR gene and flavonoid pathway activation against X. citri. A critical resistance management tool where copper fails. Procure analytical-grade material for susceptibility monitoring or WDG formulations for multi-crop bacterial disease programs.

Molecular Formula C5H6N6S4
Molecular Weight 278.4 g/mol
CAS No. 79319-85-0
Cat. No. B1226852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBismerthiazol
CAS79319-85-0
SynonymsMBAST
N,N'-methylene-bis(2-amino-5-sulfhydryl-1,3,4-thiadiazole)
Molecular FormulaC5H6N6S4
Molecular Weight278.4 g/mol
Structural Identifiers
SMILESC(NC1=NNC(=S)S1)NC2=NNC(=S)S2
InChIInChI=1S/C5H6N6S4/c12-4-10-8-2(14-4)6-1-7-3-9-11-5(13)15-3/h1H2,(H,6,8)(H,7,9)(H,10,12)(H,11,13)
InChIKeyRSNWORHVUOZYLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bismerthiazol (79319-85-0): Thiadiazole Bactericide Baseline Properties and Classification


Bismerthiazol (叶枯唑, CAS 79319-85-0), chemically designated as 5,5′-(methylenediimino)bis[1,3,4-thiadiazole-2(3H)-thione], is a thiadiazole-class systemic bactericide developed in China during the 1970s for the control of plant bacterial diseases [1]. The pure compound exists as a white rectangular columnar or light yellow powder with a melting point of 189–191°C (industrial grade 172–174°C) and a decomposition temperature of 200°C . It is readily soluble in dimethylformamide, pyridine, and dimethyl sulfoxide, soluble in methanol, ethanol, and acetone, but poorly soluble in benzene, chloroform, and water . As a member of the 1,3,4-thiadiazole class, it shares structural features with other thiadiazole-based agrochemicals but exhibits distinct biological properties that differentiate it from close analogs in terms of mechanism, spectrum, and formulation performance [2].

Why Bismerthiazol Cannot Be Simply Substituted by Generic Thiadiazole Analogs or Copper-Based Bactericides


Generic substitution of Bismerthiazol with other thiadiazole bactericides (e.g., thiodiazole copper) or broad-spectrum copper-based alternatives fails because of fundamental differences in primary mechanism of action, in vivo protective efficacy, and resistance profile. Unlike thiodiazole copper, which relies primarily on copper ion-mediated toxicity, Bismerthiazol exerts its antibacterial effect predominantly through virulence suppression—specifically by inhibiting the histidine utilization (Hut) pathway and quorum sensing (QS) in Xanthomonas pathogens—while demonstrating only modest direct in vitro growth inhibition [1]. This virulence-targeting mechanism translates to superior in vivo protective efficacy against rice bacterial leaf blight (BLB), with field protection rates of 48.7% for Bismerthiazol versus 31.2% for thiodiazole copper when evaluated under identical greenhouse conditions [2]. Furthermore, Bismerthiazol exhibits measurable photodegradation to more active metabolites, a property not shared by copper-based comparators, which alters its environmental fate and activity profile [3]. The following quantitative evidence demonstrates why these mechanistic and performance distinctions preclude simple interchangeability.

Bismerthiazol Quantitative Differentiation Evidence: Head-to-Head Data vs. Thiadiazole Copper and Other Comparators


Superior In Vitro Potency Against Xanthomonas oryzae pv. oryzae (Xoo) Compared to Thiodiazole Copper

In a direct comparative study of antibacterial activity against Xanthomonas oryzae pv. oryzae (Xoo), the causative agent of rice bacterial leaf blight, Bismerthiazol demonstrated an EC50 value of 84 ± 2.89 μg/mL, which was substantially lower (more potent) than thiodiazole copper, which exhibited an EC50 of 109 ± 3.01 μg/mL under identical assay conditions [1]. This 23% lower EC50 value indicates that Bismerthiazol achieves equivalent growth inhibition at a significantly lower concentration, reflecting higher intrinsic antibacterial potency against this economically important phytopathogen. The same trend was observed across multiple bacterial species, with Bismerthiazol consistently outperforming thiodiazole copper against Xanthomonas oryzae pv. oryzicola (Xoc) and Xanthomonas axonopodis pv. citri (Xac) [1].

Antibacterial Rice bacterial blight EC50 comparison

Higher In Vivo Protective Efficacy Against Rice Bacterial Leaf Blight Relative to Thiodiazole Copper

In greenhouse trials evaluating protective efficacy against rice bacterial leaf blight, Bismerthiazol achieved a protection rate of 48.7%, compared to only 31.2% for thiodiazole copper when both were tested at equivalent application rates [1]. This 17.5 percentage-point advantage in protective efficacy under controlled conditions demonstrates that Bismerthiazol's virulence-targeting mechanism (inhibition of Hut pathway and quorum sensing) translates to superior disease control outcomes in planta, despite its only moderate in vitro growth inhibition activity [2]. The disconnect between in vitro and in vivo performance—where Bismerthiazol excels in vivo precisely because it suppresses pathogen virulence rather than simply killing bacterial cells—represents a key procurement-relevant differentiation.

In vivo efficacy Rice bacterial blight Protective activity

Photodegradation to Metabolites with Enhanced Antibacterial Activity Against Xoo

Bismerthiazol undergoes photochemical degradation upon exposure to solar irradiation, yielding photoproducts that exhibit greater inhibitory activity against Xanthomonas oryzae pv. oryzae (Xoo) than the parent compound [1]. Following 4 and 8 hours of irradiation in a solar simulator, the photolysed solution of Bismerthiazol demonstrated significantly enhanced inhibition of Xoo compared to the non-photolysed solution [1]. Structural characterization identified 2-amino-5-mercapto-1,3,4-thiadiazole as one confirmed photoproduct, though the complete degradation pathway and additional active metabolites remain incompletely characterized [2]. This photodegradation behavior is not observed with copper-based bactericides, which do not generate active metabolites upon environmental exposure.

Photodegradation Metabolite activity Environmental fate

Field Efficacy Quantified: 89.01–97.89% Control of Rice Bacterial Blight

In field applications for the prevention and treatment of rice bacterial blight, Bismerthiazol water-dispersible granule (WDG) formulations achieved control efficacy ranging from 89.01% to 97.89% at application rates of 30–37.5 grams per hectare [1]. This field performance represents a robust baseline efficacy expectation for procurement specifications. The WDG formulation overcomes the dust pollution, low effective utilization rate, and short persistence period associated with earlier wettable powder (WP) formulations, offering improved handling, storage stability, and application efficiency [1].

Field trial Rice bacterial blight Control efficacy

MIC Range Against Xanthomonas oryzae pv. oryzae Field Strains: 40–180 mg/L

Resistance monitoring studies on Xanthomonas oryzae pv. oryzae (Xoo) strains isolated from japonica rice in Yunnan Province, China, determined that the minimum inhibitory concentration (MIC) of Bismerthiazol against all tested field strains ranged from 40 to 180 mg/L [1]. For comparison, the alternative bactericide benzoic acid-1,3-dithiolan-2-ylidenehydrazide (BADYH) exhibited MIC values of 10–100 mg/L against the same strain panel [1]. No resistant strains were detected to the combination of streptomycin + oxytetracycline in this study [1]. This MIC range establishes a baseline susceptibility profile for Bismerthiazol against diverse field isolates and serves as a reference for resistance management and product selection decisions.

Resistance monitoring MIC Xanthomonas oryzae

Residual Efficacy Period: 10–14 Days Post-Application

Bismerthiazol exhibits a residual efficacy period of 10–14 days following application, with the compound remaining stable under field conditions and demonstrating no phytotoxicity to treated crops . This persistence window defines the optimal re-application interval for sustained disease control. The compound's systemic activity, combined with this residual duration, supports both protective and curative treatment strategies against plant bacterial diseases including rice bacterial blight, rice bacterial leaf streak, and citrus canker .

Residual activity Persistence Application interval

Bismerthiazol Application Scenarios: Where Procurement Delivers Differentiated Value


Rice Bacterial Leaf Blight (BLB) Control: Virulence Suppression Where Copper Alternatives Underperform

Bismerthiazol is optimally deployed for the control of rice bacterial leaf blight caused by Xanthomonas oryzae pv. oryzae (Xoo), particularly in scenarios where copper-based bactericides fail to provide adequate protection. The compound's primary mechanism—inhibition of the histidine utilization (Hut) pathway and quorum sensing (QS) [1]—directly suppresses pathogen virulence rather than relying solely on direct bacterial killing. This translates to 48.7% in vivo protective efficacy in greenhouse trials, substantially exceeding the 31.2% achieved by thiodiazole copper under identical conditions [2]. Field trials with water-dispersible granule formulations confirm 89.01–97.89% control efficacy at application rates of 30–37.5 g/ha [3], establishing Bismerthiazol as a reliable first-line option for BLB management in rice production systems where resistance to alternative chemistries or environmental copper accumulation is a concern.

Citrus Canker Management: Dual-Mode Action Combining Direct Inhibition and Host Defense Priming

Bismerthiazol has been validated for effective control of citrus canker caused by Xanthomonas citri subsp. citri through a dual mode of action that combines direct bacterial growth inhibition with the induction of host defense responses [1]. In 'Duncan' grapefruit, Bismerthiazol treatment triggered the expression of multiple pathogenesis-related genes (PR1, PR2, CHI, RpRd1) and defense regulators (NPR1, NPR2, NPR3), particularly at early treatment times, while also activating flavonoid pathway marker genes (CitCHS, CitCHI) and the salicylic acid biosynthesis gene PAL1 [1]. This defense-priming activity positions Bismerthiazol as a viable alternative to copper bactericides for citrus canker control [1], offering value in integrated disease management programs seeking to reduce copper inputs and mitigate resistance development.

Cross-Spectrum Bacterial Disease Control in Rice and Vegetables

Beyond rice bacterial blight, Bismerthiazol demonstrates activity against a broader spectrum of bacterial phytopathogens, including rice bacterial leaf streak (Xanthomonas oryzae pv. oryzicola), tomato bacterial wilt (Ralstonia solanacearum), and Chinese cabbage soft rot [1]. The water-dispersible granule (WDG) formulation specifically addresses the dust pollution, low utilization efficiency, and short persistence period limitations of earlier wettable powder (WP) formulations [1], delivering improved handling characteristics, storage stability, and application uniformity. This formulation advancement supports procurement of Bismerthiazol for multi-crop bacterial disease management programs, with the 10–14 day residual activity period [2] enabling efficient spray scheduling across diverse cropping systems.

Resistance Management and Baseline Susceptibility Monitoring Programs

The established MIC range of 40–180 mg/L for Bismerthiazol against Xoo field strains from Yunnan Province [1] provides a quantitative baseline for resistance monitoring and stewardship programs. Procurement of analytical-grade Bismerthiazol supports in vitro susceptibility testing of regional pathogen populations, enabling early detection of sensitivity shifts and informed rotation strategies with alternative chemistries. The compound's distinct mechanism of action—virulence suppression via Hut pathway and quorum sensing inhibition [2]—differs fundamentally from that of copper-based bactericides and antibiotic-based treatments (e.g., streptomycin), making Bismerthiazol a valuable component of resistance management rotations designed to delay or prevent the emergence of pathogen populations with reduced sensitivity to any single mode of action.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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